(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid
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Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid is a complex organic compound known for its applications in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides to protect the amino group during the coupling reactions.
Mechanism of Action
Target of Action
The primary target of Fmoc L-Anap, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .
Mode of Action
Fmoc L-Anap interacts with its targets by reacting with the amine group of an amino acid to introduce the Fmoc group . This interaction results in the protection of the amine group, which is crucial for the chemical formation of the peptide bond .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
It’s known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of Fmoc L-Anap’s action is the protection of the amine group, enabling the formation of peptide bonds . This protection is crucial for the synthesis of peptides, contributing to advancements in research in the post-genomic world .
Action Environment
The action of Fmoc L-Anap can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . Moreover, the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 6-acetylnaphthalen-2-ylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid is used in peptide synthesis as a building block. Its Fmoc group allows for selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound in the development of peptide-based drugs.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the design and synthesis of peptide-based drugs targeting various diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a valuable intermediate in drug manufacturing.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid is unique due to the presence of the 6-acetylnaphthalen-2-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and peptide-based drugs.
Properties
IUPAC Name |
(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O5/c1-18(33)19-10-11-21-15-22(13-12-20(21)14-19)31-16-28(29(34)35)32-30(36)37-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-15,27-28,31H,16-17H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAJBTMWNKSKCW-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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